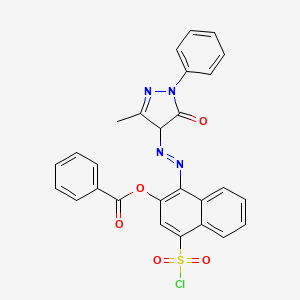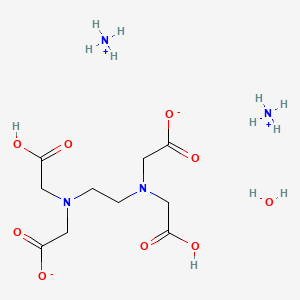
5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI) is a chemical compound known for its role as a nonhydrolyzable analog of guanosine triphosphate (GTP). This compound is often used in biochemical research due to its ability to bind and irreversibly activate G proteins in the presence of magnesium ions (Mg²⁺) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt involves the reaction of guanosine with imidodiphosphoric acid under specific conditions. The reaction typically requires a controlled environment with precise pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors that maintain the necessary conditions for the reaction. Quality control measures are implemented to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where one functional group is replaced by another.
Complex Formation: It forms complexes with metal ions, particularly magnesium ions, which are crucial for its biological activity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include magnesium chloride (MgCl₂) and other metal salts. The reactions are typically carried out in aqueous solutions with controlled pH and temperature .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in the presence of magnesium ions, it forms stable complexes that are essential for its biological functions .
Applications De Recherche Scientifique
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt involves its ability to bind to G proteins and activate them irreversibly. This activation occurs in the presence of magnesium ions, which facilitate the binding process. The activated G proteins then stimulate adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 5’-[β,γ-imido]triphosphate: Another nonhydrolyzable analog of GTP with similar properties.
Guanosine 5’-[β,γ-methylene]triphosphate: A compound with a similar structure but different reactivity and stability.
Uniqueness
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt is unique due to its high stability and irreversible activation of G proteins. This makes it a valuable tool in biochemical and molecular biology research, providing insights into the mechanisms of signal transduction and protein synthesis .
Propriétés
Formule moléculaire |
C10H14N6Na3O13P3 |
|---|---|
Poids moléculaire |
588.14 g/mol |
Nom IUPAC |
trisodium;[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate |
InChI |
InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-6,9,17-18H,1H2,(H,25,26)(H2,11,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3 |
Clé InChI |
IAURIZQGLIFOTP-UHFFFAOYSA-K |
SMILES canonique |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)
![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)
![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)


![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)

![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)


![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione](/img/structure/B12351300.png)
![2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B12351303.png)
